REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[C:17]2[C:12](=[C:13]([F:20])[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1)=[CH2:7])CCC.[Br:21]N1C(=O)CCC1=O>C1COCC1.O>[Br:21][CH2:5][C:6]([C:8]1[C:17]2[C:12](=[C:13]([F:20])[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1)=[O:7] |f:2.3|
|
Name
|
4-(1-Butoxy-vinyl)-8-fluoro-6-methoxy-quinoline
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=C)C1=CC=NC2=C(C=C(C=C12)OC)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the contents stirred at rt for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed by rotary-evaporation
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel using 20% ethyl acetate/hexanes as the eluent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=NC2=C(C=C(C=C12)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |